

# Application Note and Protocol: Synthesis of TP-110, a Potent Proteasome Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TP-110** is a synthetic peptide boronic acid derivative of tyropeptin that has garnered significant interest as a potent and selective inhibitor of the 20S proteasome.[1] Its mechanism of action involves the formation of a stable, covalent adduct with the N-terminal threonine residue of the proteasome's β5 subunit, primarily inhibiting its chymotrypsin-like (CT-L) activity.[1] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis, particularly in cancer cells. Consequently, **TP-110** has been investigated as a potential therapeutic agent for various malignancies, including multiple myeloma and prostate cancer.[1][2][3]

This document provides a detailed protocol for the chemical synthesis of **TP-110**. It is important to note that while the term "catalyst" was used in the topic inquiry, **TP-110** is not a catalyst but a targeted inhibitor. The synthesis of peptide boronic acids like **TP-110** presents unique challenges, primarily due to the lability of the aminoboronic acid moiety.[4] The following protocols outline both solid-phase and solution-phase approaches to address these challenges and successfully synthesize **TP-110**.

## Physicochemical Properties of TP-110



Property	Value	Reference
Molecular Formula	C37H41BN2O6	Derived from Structure
Molecular Weight	622.55 g/mol	Calculated
Appearance	White to off-white solid	General observation for similar compounds
Solubility	Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water.	General observation for similar compounds
Storage	Store at -20°C under inert atmosphere.	[4]

## **Experimental Protocols**

The synthesis of **TP-110**, with the structure 1-naphthylacetyl-L-(O-methyl)tyrosyl-L-valyl-L-(1-amino-3-methylbutyl)boronic acid, can be achieved through a multi-step process. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable routes.

# Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Approach

This approach offers advantages in purification by anchoring the growing peptide chain to a solid support.

#### Materials:

- Fmoc-L-Val-OH
- Fmoc-L-(O-methyl)Tyr(tBu)-OH
- 1-Naphthylacetic acid
- (1R)-1-amino-3-methylbutylboronic acid pinanediol ester
- 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)



- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- · Rink Amide resin

#### Procedure:

- Resin Swelling and Fmoc Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Treat
  the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to
  remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
- Coupling of the First Amino Acid (Fmoc-L-Val-OH): Dissolve Fmoc-L-Val-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the deprotected resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
- Fmoc Deprotection: Repeat step 1 to remove the Fmoc group from the valine residue.
- Coupling of the Second Amino Acid (Fmoc-L-(O-methyl)Tyr(tBu)-OH): Dissolve Fmoc-L-(O-methyl)Tyr(tBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
- Fmoc Deprotection: Repeat step 1 to deprotect the N-terminus.
- N-terminal Capping with 1-Naphthylacetic acid: Dissolve 1-Naphthylacetic acid (3 eq), HBTU
  (3 eq), and DIPEA (6 eq) in DMF. Add to the resin and shake for 2 hours. Wash the resin
  thoroughly with DMF and DCM.
- Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/H<sub>2</sub>O/TIPS (95:2.5:2.5) for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude product.



- Coupling of the Boronic Acid Moiety: Dissolve the crude peptide (1 eq) and (1R)-1-amino-3-methylbutylboronic acid pinanediol ester (1.2 eq) in DMF. Add HBTU (1.2 eq) and DIPEA (3 eq) and stir at room temperature overnight.
- Deprotection and Purification: To deprotect the boronic acid, treat the product with isobutylboronic acid in a mixture of hexane and an appropriate organic solvent.[5] Purify the final compound using preparative HPLC to yield TP-110.

### Quantitative Data (Expected):

Step	Expected Yield	Purity (Post-HPLC)
Peptide Synthesis and Cleavage	60-70%	>95%
Boronic Acid Coupling and Deprotection	40-50%	>98%

## **Protocol 2: Solution-Phase Synthesis Approach**

This classical approach offers flexibility but requires purification at each step.

#### Materials:

- Boc-L-Val-OH
- Boc-L-(O-methyl)Tyr-OH
- · 1-Naphthylacetic acid
- (1R)-1-amino-3-methylbutylboronic acid pinanediol ester
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA)



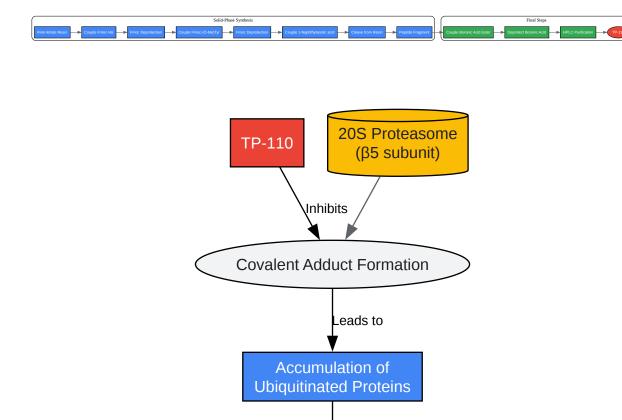
- Hydrochloric acid (for deprotection)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution

#### Procedure:

- Dipeptide Formation (Boc-L-(O-methyl)Tyr-L-Val-OMe): Couple Boc-L-(O-methyl)Tyr-OH with H-L-Val-OMe using EDC and HOBt in DCM. Purify by column chromatography.
- Boc Deprotection: Deprotect the N-terminus using 4M HCl in dioxane. Neutralize with TEA.
- N-terminal Capping: Couple the resulting dipeptide with 1-Naphthylacetic acid using EDC and HOBt. Purify the product.
- Saponification: Hydrolyze the methyl ester at the C-terminus using LiOH in a THF/water mixture to obtain the free carboxylic acid.
- Amide Coupling with Boronic Acid: Couple the free acid with (1R)-1-amino-3methylbutylboronic acid pinanediol ester using EDC and HOBt.
- Final Deprotection and Purification: Deprotect the boronic acid as described in the SPPS protocol. Purify the final product by HPLC.

## **Visualizations**





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